molecular formula C9H12N2 B3026582 (1-(Pyridin-3-YL)cyclopropyl)methanamine CAS No. 1020087-88-0

(1-(Pyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B3026582
CAS No.: 1020087-88-0
M. Wt: 148.20
InChI Key: ZIBFGGQBAFAKDT-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-YL)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H12N2 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of pyridine-3-carboxaldehyde with cyclopropylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-YL)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(1-(Pyridin-3-YL)cyclopropyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyridin-2-YL)cyclopropyl)methanamine
  • (1-(Pyridin-4-YL)cyclopropyl)methanamine
  • (1-(Pyridin-3-YL)cyclopropyl)ethanamine

Uniqueness

(1-(Pyridin-3-YL)cyclopropyl)methanamine is unique due to the position of the pyridine ring and the presence of the cyclopropyl group. This unique structure can result in different chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

(1-pyridin-3-ylcyclopropyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBFGGQBAFAKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283431
Record name 1-(3-Pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020087-88-0
Record name 1-(3-Pyridinyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020087-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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